Benzene, 1,1'-(1-nitro-1,2-ethanediyl)bis-
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Overview
Description
Benzene, 1,1’-(1-nitro-1,2-ethanediyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a nitro-substituted ethanediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-nitro-1,2-ethanediyl)bis- typically involves the nitration of a precursor compound, such as 1,1’-(1,2-ethanediyl)bisbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1-nitro-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1,1’-(1-amino-1,2-ethanediyl)bisbenzene.
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Benzene, 1,1’-(1-nitro-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-nitro-1,2-ethanediyl)bis- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene rings can engage in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
Uniqueness
Benzene, 1,1’-(1-nitro-1,2-ethanediyl)bis- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications compared to its non-nitrated analogs. The nitro group enhances the compound’s ability to participate in redox reactions and influences its interactions with biological targets.
Properties
CAS No. |
61668-43-7 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2-nitro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
JSHUQFLWINWDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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